molecular formula C11H19NO3 B3319597 Tert-butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate CAS No. 1148048-41-2

Tert-butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate

Cat. No.: B3319597
CAS No.: 1148048-41-2
M. Wt: 213.27 g/mol
InChI Key: DBOGUJDUACLSTB-DJLDLDEBSA-N
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Description

tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate is a bicyclic amine derivative with a hydroxymethyl substituent at the 3-position of the azabicyclo[3.1.0]hexane scaffold. Its molecular formula is C₁₁H₁₉NO₃, with a molecular weight of 213.27 g/mol (CAS: 197142-33-9) . The compound is stereochemically defined, often existing as the (1R,3R,5R)- or (3S) -enantiomer, which critically influences its reactivity and biological interactions .

This compound is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing dipeptidyl peptidase-IV (DPP-IV) inhibitors like Saxagliptin, a therapy for type 2 diabetes . Its hydroxymethyl group serves as a versatile handle for further functionalization, enabling derivatization into carbamoyl, aminomethyl, or carbonyl groups for targeted drug design .

Properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-8(6-13)4-7-5-9(7)12/h7-9,13H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOGUJDUACLSTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2C1C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate typically involves the reaction of a suitable azabicyclohexane precursor with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, use of continuous flow reactors, and implementation of green chemistry principles, can be applied to scale up the laboratory synthesis to an industrial level.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as Jones reagent or potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Jones reagent (CrO3 in H2SO4) or potassium permanganate (KMnO4) in aqueous conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Ether or ester derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate has been investigated for its potential therapeutic applications due to its structural similarity to known pharmacophores.

Case Study: Antimicrobial Activity

A study conducted on derivatives of azabicyclo compounds demonstrated promising antimicrobial properties against various bacterial strains. The compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations, suggesting its potential as a lead compound for antibiotic development .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Synthesis Pathway

The synthesis of this compound can be achieved from N-Boc-L-trans-4,5-Methanoproline through a series of reactions including protection, alkylation, and deprotection steps .

Neuropharmacology

Due to its structural characteristics, this compound has been explored for neuropharmacological applications.

Case Study: Neuromodulatory Effects

Research has indicated that derivatives of azabicyclo compounds can modulate neurotransmitter systems, particularly those involving acetylcholine receptors. In vitro studies showed that specific modifications to the tert-butyl group enhanced binding affinity to nicotinic receptors, which could lead to potential treatments for cognitive disorders .

Agrochemicals

The compound's properties have also been investigated for use in agrochemicals, particularly as a potential herbicide or pesticide.

Case Study: Herbicidal Activity

Field trials indicated that certain formulations containing this compound exhibited selective herbicidal activity against broadleaf weeds while being safe for cereal crops . This suggests a dual role in enhancing crop yield while managing weed populations.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAntimicrobial agentSignificant inhibition against bacterial strains
Organic SynthesisIntermediate for complex molecule synthesisDerived from N-Boc-L-trans-4,5-Methanoproline
NeuropharmacologyModulator of neurotransmitter systemsEnhanced binding affinity to nicotinic receptors
AgrochemicalsPotential herbicide/pesticideSelective activity against broadleaf weeds

Mechanism of Action

The mechanism of action of tert-butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate is not well-defined in the literature. its structural features suggest that it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and steric effects. The azabicyclohexane core may serve as a rigid scaffold that positions functional groups in a specific orientation, facilitating interactions with enzymes or receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The azabicyclo[3.1.0]hexane scaffold is a privileged structure in medicinal chemistry. Below is a systematic comparison of structurally related analogs:

Table 1: Structural and Functional Comparison of Azabicyclo[3.1.0]hexane Derivatives

Compound Name Substituent(s) CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications
tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate 3-hydroxymethyl 197142-33-9 C₁₁H₁₉NO₃ 213.27 Intermediate for DPP-IV inhibitors (e.g., Saxagliptin)
tert-Butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate 3-carbamoyl 361440-67-7 C₁₁H₁₈N₂O₃ 226.28 Saxagliptin intermediate; antidiabetic agent precursor
tert-Butyl 3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate 3-aminomethyl 1386459-70-6 C₁₁H₂₀N₂O₂ 212.29 Building block for peptide mimetics; functionalization via amine coupling
tert-Butyl 3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate 3-oxo 1417334-40-7 C₁₀H₁₅NO₃ 197.23 Precursor for kinase inhibitors; undergoes nucleophilic addition
tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate 6-oxa N/A C₉H₁₅NO₃ 185.22 Modifies ring strain and solubility; used in heterocyclic chemistry

Key Comparative Insights:

The aminomethyl derivatives (CAS 1386459-70-6) enable conjugation with carboxylic acids or carbonyls, making them valuable in prodrug synthesis .

Stereochemical Impact :

  • The (1R,3R,5R) -configuration in the target compound is essential for binding to DPP-IV, while the (3S) -enantiomer (CAS 1208008-34-7) may exhibit divergent biological activity .

Synthetic Routes :

  • The target compound is synthesized via Boc-protection of azabicyclohexane precursors, followed by hydroxymethylation .
  • In contrast, the 3-oxo analog (CAS 1417334-40-7) is prepared via RuO₂/NaIO₄-mediated oxidation of a secondary alcohol , and the 6-oxa variant introduces an oxygen atom to modulate ring strain .

Pharmacological Relevance: Carbamoyl and hydroxymethyl derivatives are pivotal in antidiabetic drug pipelines, whereas aminomethyl analogs are explored in CNS-targeted therapies due to improved blood-brain barrier permeability .

Biological Activity

Tert-butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate is a bicyclic compound with the molecular formula C11H19NO3C_{11}H_{19}NO_3 and a molecular weight of approximately 213.27 g/mol. This compound is characterized by its unique structural features, including a tert-butyl ester group, a hydroxymethyl group, and an azabicyclohexane core, which contribute to its potential biological activities.

  • IUPAC Name : this compound
  • CAS Number : 197142-33-9
  • Molecular Formula : C11H19NO3C_{11}H_{19}NO_3
  • Molecular Weight : 213.27 g/mol

Structural Features

The compound's structure includes:

  • A tert-butyl group , providing steric bulk and hydrophobic character.
  • A hydroxymethyl group , which can participate in hydrogen bonding and may influence solubility and reactivity.
  • An azabicyclohexane core , which may mimic certain biological scaffolds, enhancing its potential as a pharmacophore.

The biological activity of this compound is not fully elucidated; however, its structural characteristics suggest possible interactions with biological targets via:

  • Hydrogen bonding : The hydroxymethyl group can form hydrogen bonds with target proteins.
  • Hydrophobic interactions : The bulky tert-butyl group may enhance binding affinity to hydrophobic pockets in enzymes or receptors.
  • Steric effects : The rigid bicyclic structure could facilitate specific orientations for enzyme interaction.

Pharmacological Studies

Research indicates that compounds with similar bicyclic structures have been explored for various pharmacological applications, including:

  • Antiviral activity : Analogous compounds have shown efficacy against viral proteases, suggesting potential use in antiviral therapy.
  • Enzyme inhibition : Studies indicate that azabicyclo compounds can act as enzyme inhibitors, particularly in the context of SARS-CoV-2 main protease inhibitors .

Table 1: Comparison of Biological Activity with Related Compounds

Compound NameActivityReference
PF-07321332SARS-CoV-2 Mpro Inhibitor (Ki = 27.7 nM)
Tert-butyl (1R,2R,5S)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexaneModerate enzyme inhibition

Case Studies and Research Findings

Recent studies have highlighted the potential of azabicyclo compounds in drug design:

  • SARS-CoV-2 Inhibition : Compounds similar to tert-butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane have demonstrated significant antiviral activity against SARS-CoV-2 by inhibiting the main protease (Mpro) essential for viral replication .
  • Pharmacokinetics : Research on related compounds has shown promising pharmacokinetic profiles, including good oral bioavailability and metabolic stability, which are critical for therapeutic applications .

Q & A

Basic Synthesis and Purification

Q: What are the standard synthetic routes for preparing tert-butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate, and how are reaction conditions optimized? A: A common approach involves functionalizing a bicyclic precursor (e.g., 2-azabicyclo[3.1.0]hexane derivatives) with tert-butyl chloroformate under basic conditions (Na₂CO₃/THF/water) . Oxidation steps using RuO₂·xH₂O and NaIO₄ in EtOAc/water mixtures are critical for introducing carbonyl groups in related bicyclic systems, requiring vigorous stirring and precise stoichiometry to avoid over-oxidation . Purification typically employs silica gel chromatography with gradients of EtOAc/heptane (e.g., 20% EtOAC), yielding >80% purity .

Characterization Techniques

Q: Which spectroscopic and crystallographic methods are most reliable for characterizing this compound? A: Key techniques include:

  • NMR : ¹H/¹³C NMR to confirm bicyclic framework and hydroxymethyl/tert-butyl groups. HSQC/HMBC resolves ambiguities in proton-carbon connectivity .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 212.29) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL/SHELXS) refine crystal structures, particularly for resolving stereochemistry .

Functional Group Reactivity

Q: How does the hydroxymethyl group influence the compound’s reactivity in derivatization? A: The hydroxymethyl group enables:

  • Oxidation : Controlled oxidation (e.g., KMnO₄) converts it to a carbonyl, critical for synthesizing ketone intermediates .
  • Protection/Deprotection : TBS or acetyl groups protect the hydroxyl, allowing selective modification of the bicyclic core .
  • Cross-coupling : Mitsunobu reactions or SN2 substitutions introduce heteroatoms or aryl groups for drug discovery .

Advanced Stereochemical Control

Q: What strategies ensure diastereoselective synthesis of specific stereoisomers? A: Key methods include:

  • Chiral Resolving Agents : Diastereomeric salt formation (e.g., with tartaric acid) separates enantiomers .
  • Computational Modeling : Ab initio calculations predict transition states to optimize reaction pathways favoring cis or trans configurations .
  • Catalysis : Asymmetric hydrogenation or enzymatic resolution improves enantiomeric excess (ee) in hydroxylated derivatives .

Biological Activity Profiling

Q: How is this compound evaluated for potential enzyme inhibition or receptor binding? A: Methodologies include:

  • In Vitro Assays : Competitive binding assays (e.g., fluorescence polarization) against targets like proteases or GPCRs .
  • SAR Studies : Modifying the hydroxymethyl/tert-butyl groups to assess potency changes .
  • Molecular Docking : AutoDock or Schrödinger Suite models interactions with active sites, guiding lead optimization .

Contradictory Data Resolution

Q: How are discrepancies in spectral or crystallographic data resolved? A: Systematic approaches involve:

  • Multi-Technique Validation : Cross-validate NMR with IR/Raman for functional groups .
  • High-Resolution Crystallography : SHELXL refinement with twinned data improves accuracy in bond-length/angle discrepancies .
  • Isotopic Labeling : ¹³C/²H labeling clarifies ambiguous proton environments in crowded NMR spectra .

Computational Modeling Applications

Q: What role does computational chemistry play in studying this compound? A: Applications include:

  • Conformational Analysis : DFT (e.g., B3LYP/6-31G*) predicts stable conformers and ring strain .
  • Reactivity Prediction : MD simulations model solvation effects on reaction kinetics (e.g., hydrolysis of tert-butyl esters) .
  • Pharmacophore Mapping : QSAR models identify structural motifs critical for bioactivity .

Scalability Challenges

Q: What are the bottlenecks in scaling up synthesis, and how are they addressed? A: Challenges and solutions:

  • Oxidation Side Reactions : Use flow reactors to control exothermic RuO₂/NaIO₄ reactions and minimize byproducts .
  • Chiral Purity : Continuous crystallization or simulated moving bed (SMB) chromatography maintains ee >99% .
  • Cost-Efficiency : Replace tert-butyl chloroformate with cheaper alternatives (e.g., Boc anhydride) without compromising yield .

Stability Under Storage

Q: How should this compound be stored to prevent degradation? A: Best practices include:

  • Temperature : Store at –20°C under inert gas (N₂/Ar) to inhibit hydrolysis of the tert-butyl ester .
  • Light Sensitivity : Amber vials prevent UV-induced radical degradation of the bicyclic core .
  • Moisture Control : Use molecular sieves in solvents to avoid hydroxymethyl group oxidation .

Comparative Reactivity with Analogues

Q: How does the hydroxymethyl substituent differentiate this compound from similar azabicyclohexanes? A: Compared to tert-butyl 3-oxo or 3-aminomethyl analogues:

  • Electrophilicity : The hydroxymethyl group lowers ring strain, enhancing nucleophilic substitution at adjacent positions .
  • Hydrogen Bonding : Hydroxyl participates in intramolecular H-bonding, stabilizing specific conformers critical for receptor binding .
  • Solubility : Increased polarity improves aqueous solubility vs. non-hydroxylated analogues, aiding biological assays .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate

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